molecular formula C27H27N5O4 B2758037 7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-68-5

7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2758037
CAS RN: 1021026-68-5
M. Wt: 485.544
InChI Key: PZPXAVDBIIBJDG-UHFFFAOYSA-N
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Description

7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
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Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics : A study by Möller et al. (2017) explored the development of high-affinity dopamine receptor partial agonists, focusing on compounds with a pyrazolo[1,5-a]pyridine heterocyclic appendage, similar in complexity to the compound . These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for conditions like psychosis and schizophrenia (Möller et al., 2017).

Synthesis and Pharmacological Activities of Fused Heterocyclic Systems : Research by Mahmoud et al. (2017) on various fused heterocyclic systems, including pyrazolopyranopyrimidinones, revealed significant chemical and pharmacological activities. This suggests that the complex structure of the compound may also exhibit diverse bioactivities, offering a wide scope for therapeutic applications (Mahmoud et al., 2017).

Anticancer and Anti-inflammatory Potential : Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating COX-2 selectivity and significant analgesic and anti-inflammatory activities. The complexity and potential bioactivity of the compound may similarly contribute to understanding its role in cancer and inflammation research (Abu‐Hashem et al., 2020).

Potential for High and Dose-Independent Oral Bioavailability : Allerton et al. (2006) aimed to combine high levels of PDE5 potency and selectivity with high oral bioavailability in a series of compounds. This research highlights the importance of structural modifications in enhancing drug properties, which could be relevant for optimizing the bioavailability of the compound (Allerton et al., 2006).

properties

IUPAC Name

7-[4-[2-(4-methoxyphenyl)acetyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-29-17-22(25-23(18-29)27(35)32(28-25)20-6-4-3-5-7-20)26(34)31-14-12-30(13-15-31)24(33)16-19-8-10-21(36-2)11-9-19/h3-11,17-18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPXAVDBIIBJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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